
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine
Overview
Description
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine typically involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Coupling Reactions: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides
Reduction: Sulfides
Coupling: Biaryl compounds
Scientific Research Applications
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit sulfonamide enzymes, leading to the disruption of metabolic processes in cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
- 4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and methoxy groups on the phenyl ring, along with the sulfonyl and morpholine moieties, contributes to its versatility in various chemical reactions and its potential as a therapeutic agent.
Biological Activity
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group attached to a bromo-methoxyphenyl moiety. Its molecular formula is CHBrNOS, indicating the presence of key functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation. For instance, it may target pathways like the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells, promoting programmed cell death through modulation of various signaling pathways.
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar sulfonamide compounds highlight the importance of specific substitutions on the phenyl ring:
- Bromine Substitution : The presence of bromine at the 3-position enhances the antiproliferative activity compared to unsubstituted analogs. For example, compounds with ortho-bromo substitutions have shown increased potency against cancer cell lines .
- Methoxy Group : The methoxy group at the 4-position contributes positively to the compound's biological activity, as evidenced by comparative studies where modifications led to reduced efficacy .
Antiproliferative Activity
The following table summarizes the antiproliferative activity (IC50 values) of this compound and related analogs against various cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | DLD-1 (colon cancer) | 5.0 |
TASIN Analog 1 | DLD-1 | 30 pM |
TASIN Analog 2 | HCT116 | >1000 |
Unsubstituted Phenyl Sulfonamide | DLD-1 | >1000 |
These results indicate that this compound demonstrates significant potency against colon cancer cells with a favorable profile compared to other analogs.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Pseudomonas aeruginosa | 0.75 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Colon Cancer Models : In vitro studies have demonstrated that this compound effectively inhibits the growth of colon cancer cells with specific genetic mutations, showcasing its potential for targeted therapy .
- Synergistic Effects : Research has indicated that this compound may exhibit synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy while potentially reducing side effects .
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)sulfonylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSUVJCGXKOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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